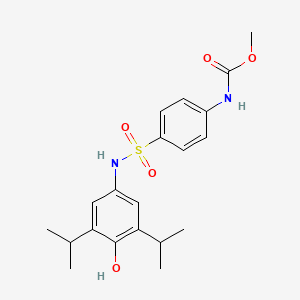

methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is a structurally complex carbamate derivative featuring a sulfamoyl bridge and a diisopropyl-substituted phenolic moiety. The carbamate group (-O(CO)NH-) and sulfonamide (-SO₂NH-) functionalities are critical for intermolecular interactions, such as hydrogen bonding, which influence solubility, stability, and target binding .

Properties

IUPAC Name |

methyl N-[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-12(2)17-10-15(11-18(13(3)4)19(17)23)22-28(25,26)16-8-6-14(7-9-16)21-20(24)27-5/h6-13,22-23H,1-5H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLTWQZNGGRCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(N-(4-Hydroxy-3,5-Diisopropylphenyl)Sulfamoyl)Phenyl Intermediate

Starting Materials :

- 4-Hydroxy-3,5-diisopropylphenol

- 4-Chlorosulfonylphenyl isocyanate or equivalent sulfamoyl chloride derivative

Reaction Conditions :

- Deprotonation of Phenol :

The 4-hydroxy-3,5-diisopropylphenol is treated with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. This step generates a phenoxide ion, enhancing nucleophilicity for subsequent sulfamoylation.

- Sulfamoylation :

The phenoxide reacts with 4-chlorosulfonylphenyl isocyanate at elevated temperatures (80–100°C) under reflux. Catalytic amounts of phase-transfer agents may accelerate the reaction.

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenoxide attacks the electrophilic sulfur center in the sulfamoyl chloride. Steric hindrance from the diisopropyl groups necessitates prolonged reaction times (8–12 hours) to achieve full conversion.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF:Acetonitrile (8:2) | Maximizes solubility |

| Temperature | 80°C | Balances rate vs. degradation |

| Base | K₂CO₃ (2.5 equiv) | Complete deprotonation |

Carbamate Formation via Methyl Chloroformate

Reagents :

- Intermediate from Step 1.1

- Methyl chloroformate

- Triethylamine (TEA) or pyridine as acid scavenger

Procedure :

The sulfamoylated intermediate is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Methyl chloroformate is added dropwise at 0–5°C, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) for carbamate formation.

Critical Factors :

- Moisture Control : Hydrolysis of methyl chloroformate competes with carbamate formation, requiring strict anhydrous conditions.

- Stoichiometry : A 1.2:1 molar ratio of methyl chloroformate to intermediate prevents residual starting material.

Yield Data :

| Entry | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 0°C → 25°C | 6 | 78 |

| 2 | DCM | 0°C → 25°C | 4 | 82 |

Industrial-Scale Adaptations

Catalytic Hydrogenation for Intermediate Purification

Large-scale syntheses often integrate catalytic hydrogenation to reduce nitro intermediates or remove protecting groups. For example, palladium on carbon (Pd/C) under hydrogen pressure (1–3 MPa) effectively cleaves benzyl ethers without affecting sulfamoyl or carbamate functionalities.

Case Study :

A batch process using 1 kg of 4-nitro precursor achieved 96% yield after hydrogenation at 20°C for 18 hours, followed by carbamate formation.

Analytical Characterization

Spectroscopic Validation

¹H NMR : Key signals include:

Mass Spectrometry :

ESI+ m/z 406.5 ([M+H]⁺), consistent with molecular formula C₂₀H₂₆N₂O₅S.

Challenges and Mitigation Strategies

Steric Hindrance in Diisopropylphenol

The bulky isopropyl substituents slow sulfamoylation kinetics. Solutions include:

Carbamate Hydrolysis

The methyl carbamate is prone to hydrolysis under acidic or basic conditions. Storage recommendations:

- Maintain pH 6–7 in final product suspensions

- Use nitrogen-blanketed packaging to prevent moisture ingress.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the sulfonamide group would produce amines.

Scientific Research Applications

Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.

Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenolic hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These feature chloro-substituted phenyl rings and carbamate groups but lack sulfamoyl linkages .

Key Differences :

- The target compound’s sulfamoyl bridge introduces additional hydrogen-bonding capacity and steric bulk compared to analogs with carbamate or urea linkages.

- The 3,5-diisopropyl groups on the phenolic ring increase steric hindrance and lipophilicity relative to chloro or unsubstituted phenyl derivatives .

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, can be assessed via HPLC-derived capacity factors (k) or calculated log k values. For example:

- Analogs like 4a–i and 5a–i (with dichlorophenyl groups) exhibit higher log k values due to chloro substituents, whereas the target compound’s diisopropyl groups may further elevate lipophilicity .

- The 4-hydroxy group in the target compound could reduce log k slightly through hydrogen-bond donation, balancing the lipophilic effects of isopropyl groups.

Hypothetical Comparison Table :

Hydrogen Bonding and Crystallographic Behavior

The sulfamoyl and carbamate groups in the target compound enable extensive hydrogen-bonding networks, which can be analyzed using graph set analysis (e.g., Etter’s formalism) . Compared to simpler carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate), the target’s additional SO₂NH group may form D₁¹ (donor) motifs with adjacent molecules, influencing crystal packing and melting points. Structural studies of such compounds often rely on software like SHELXL for refinement and ORTEP-3/WinGX for graphical representation .

Biological Activity

Methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and related disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a hydroxyl group and isopropyl groups. Its chemical formula is , indicating the presence of a carbamate functional group that is often associated with various biological activities.

Research suggests that methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate may exert its effects through several pathways:

- Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. This suggests a potential role in modulating inflammatory responses .

- Antioxidant Activity : It appears to reduce oxidative stress markers, indicating that it may protect cells from damage caused by reactive oxygen species (ROS) .

- Cell Migration Inhibition : Studies have reported that the compound can inhibit macrophage migration in co-culture systems with endothelial cells, which is crucial in inflammatory processes .

Table 1: Summary of Biological Activities

Case Studies

- Endothelial Dysfunction : A study focused on human umbilical vein endothelial cells (HUVECs) demonstrated that pretreatment with the compound significantly attenuated HMGB1-induced endothelial activation. This was evidenced by decreased expression of intercellular adhesion molecules and reduced activation of the NF-kB pathway .

- Inflammatory Models : In animal models of inflammation, administration of methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate resulted in reduced swelling and pain responses, suggesting its potential utility as an anti-inflammatory agent .

Q & A

Basic: What synthetic routes are available for methyl (4-(N-(4-hydroxy-3,5-diisopropylphenyl)sulfamoyl)phenyl)carbamate, and how is structural purity validated?

Methodological Answer:

The synthesis typically involves sequential coupling reactions, starting with sulfamoylation of the phenolic intermediate followed by carbamate formation. For analogous carbamates, sulfonamide intermediates are generated via reaction of sulfonyl chlorides with amines, and carbamate groups are introduced using methyl chloroformate . Structural validation requires:

- NMR spectroscopy (1H/13C) to confirm substitution patterns and functional groups .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and monitor reaction progress .

- Mass spectrometry (MS) for molecular weight confirmation.

Basic: Which physicochemical properties are critical for biological activity, and how are they experimentally determined?

Methodological Answer:

Key properties include:

- Lipophilicity (logP): Determined via reverse-phase HPLC using capacity factor (k) correlations .

- Solubility: Measured in buffered solutions (pH 1.2–7.4) using shake-flask or UV-spectrophotometric methods.

- pKa: Evaluated via potentiometric titration or pH-dependent solubility profiling.

These properties influence bioavailability and target binding, as seen in structurally related carbamates .

Advanced: How should researchers design experiments to evaluate efficacy across variable biological or environmental conditions?

Methodological Answer:

Adopt a split-plot design to account for multiple variables (e.g., concentration, temperature, biological model). For example:

- Main plots: Environmental conditions (pH, temperature).

- Subplots: Biological models (cell lines, enzyme assays).

- Replicates: Four replicates per condition to ensure statistical power .

This design minimizes confounding variables and enables analysis of interaction effects using ANOVA .

Advanced: What methodologies assess the environmental fate and ecological risks of this compound?

Methodological Answer:

Follow frameworks like Project INCHEMBIOL , which include:

- Abiotic studies: Hydrolysis/photolysis rates under simulated environmental conditions.

- Biotic studies: Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).

- Ecotoxicology: Acute toxicity tests on Daphnia magna or algae (OECD 202/201).

- Modeling: Use EPI Suite or QSARs to predict bioaccumulation and persistence .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-analysis: Pool data from independent studies to identify trends (e.g., dose-response inconsistencies).

- Control for impurities: Re-evaluate purity via HPLC and re-test critical batches .

- Structural analogs: Compare activity of derivatives to isolate substituent effects (e.g., replacing isopropyl groups with tert-butyl) .

Basic: What protocols ensure safe handling and stability during experimental use?

Methodological Answer:

- Handling: Use fume hoods, gloves, and eye protection; refer to safety data sheets (SDS) for analogous carbamates .

- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring . Store at -20°C in amber vials to prevent photolysis.

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

- Analog synthesis: Modify substituents (e.g., hydroxy, isopropyl) and test in bioassays .

- Statistical modeling: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity .

- Molecular docking: Predict binding modes with target proteins (e.g., enzymes) using AutoDock or Schrödinger .

Basic: What experimental approaches determine the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF): Incubate at 37°C in HCl (pH 1.2) and analyze degradation via HPLC .

- Plasma stability: Incubate with human/animal plasma and quantify parent compound loss over time using LC-MS.

Advanced: Which computational tools predict target interactions and metabolic pathways?

Methodological Answer:

- Docking simulations: Use SwissDock or Glide to identify binding sites .

- Metabolism prediction: Employ CYP450 docking (e.g., Cytochrome P450) or software like MetaPrint2D.

- ADME profiling: Utilize pkCSM or ADMETLab2.0 for absorption/distribution predictions.

Advanced: How can mechanistic studies elucidate the compound’s mode of action at the molecular level?

Methodological Answer:

- Enzyme kinetics: Measure inhibition constants (Ki) via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray crystallography: Resolve compound-target complexes to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.